tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
Overview
Description
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 and a molecular weight of 354.57 g/mol . It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
The synthesis of tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-iodo-3-pyridinamine.
Reaction with tert-Butyl Chloroformate: The amine group of 6-chloro-4-iodo-3-pyridinamine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen) and at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in the presence of palladium catalysts, leading to the formation of various substituted pyridines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts for substitution reactions and acids like trifluoroacetic acid for deprotection.
Scientific Research Applications
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the development of probes and inhibitors for studying biological pathways and enzyme functions.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate include:
tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: This compound has a similar structure but with the iodo group at a different position on the pyridine ring.
tert-Butyl (6-chloro-4-iodopyridin-3-yl)(methyl)carbamate: This compound features a methyl group in addition to the tert-butyl carbamate.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and medicinal chemistry.
Biological Activity
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including halogen substitutions and a carbamate functional group, offers various applications in pharmacology and biochemistry.
- Molecular Formula : C₁₀H₁₂ClI N₂O₂
- Molecular Weight : 354.57 g/mol
- CAS Number : 400777-00-6
The presence of chlorine and iodine enhances the compound's electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The tert-butyl carbamate group is also reactive under acidic or basic conditions, which can lead to hydrolysis and the formation of amines and carboxylic acids.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity.
- Receptor Modulation : It acts as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
- Pathway Influence : The compound can affect multiple biochemical pathways, including those related to inflammation, pain perception, and cancer progression .
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of cytokine production.
- Anticancer Properties : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Neurological Applications : Its ability to interact with neurokinin receptors indicates potential use in treating neurological disorders such as anxiety and depression .
Case Studies
-
Inflammation and Pain Management :
A study demonstrated that administering this compound significantly reduced pain responses in animal models of inflammatory pain. The compound's mechanism was linked to its interaction with the TrkA receptor, which plays a crucial role in pain signaling pathways . -
Cancer Treatment :
In vitro experiments showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The inhibition was attributed to its capacity to interfere with growth factor signaling pathways critical for tumor survival .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
Compound Name | Similarity | Key Features |
---|---|---|
tert-Butyl (6-chloropyridin-2-yl)carbamate | 0.85 | Lacks iodine substitution; simpler structure. |
2-Boc-Amino-3-iodo-4-chloropyridine | 0.85 | Contains amino group; different halogen position. |
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | 0.80 | Two chlorine substituents; no iodine present. |
tert-Butyl (6-chloro-pyridin-3-yloxy)carbamate | 0.68 | Different substitution pattern; similar reactivity. |
This table illustrates how variations in molecular structure can influence biological activity and target specificity.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOUHLCYYKTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697039 | |
Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-00-6 | |
Record name | tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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